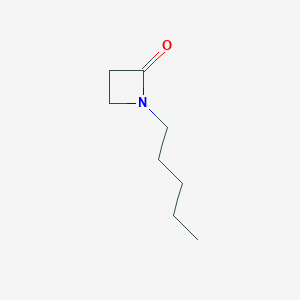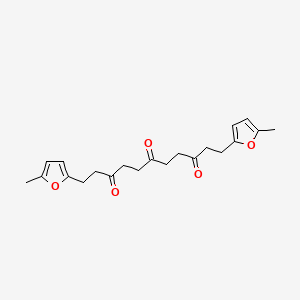
L-Leucine, L-leucyl-L-leucyl-L-leucyl-L-leucyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucine, L-leucyl-L-leucyl-L-leucyl-L-leucyl- is a synthetic oligopeptide composed of multiple L-leucine residues. L-leucine is an essential amino acid used in the biosynthesis of proteins. It is an α-amino acid, meaning it contains an α-amino group, an α-carboxylic acid group, and a side chain isobutyl group, making it a non-polar aliphatic amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-leucyl-L-leucyl-L-leucyl-L-leucyl- typically involves the stepwise coupling of L-leucine residues. This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the synthesis begins with the attachment of the first L-leucine residue to a solid support, followed by the sequential addition of protected L-leucine residues. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts .
Industrial Production Methods
Industrial production of L-leucine and its derivatives often involves fermentation processes using genetically engineered microorganisms. These microorganisms are capable of overproducing L-leucine through metabolic engineering, where key enzymes in the biosynthetic pathway are upregulated .
Chemical Reactions Analysis
Types of Reactions
L-Leucine, L-leucyl-L-leucyl-L-leucyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: The side chain of L-leucine can be oxidized to form keto acids.
Reduction: Reduction reactions can convert keto acids back to their corresponding alcohols.
Substitution: The amino group of L-leucine can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions include keto acids, alcohols, and various substituted derivatives of L-leucine .
Scientific Research Applications
L-Leucine, L-leucyl-L-leucyl-L-leucyl-L-leucyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential in promoting muscle protein synthesis and as a therapeutic agent for muscle-wasting conditions.
Industry: Utilized in the production of flavor enhancers and as a component in nutritional supplements
Mechanism of Action
The mechanism of action of L-Leucine, L-leucyl-L-leucyl-L-leucyl-L-leucyl- involves its role as an essential amino acid in protein synthesis. It activates the mechanistic target of rapamycin (mTOR) pathway, which is a key regulator of cell growth and protein synthesis. L-leucine binds to specific receptors and proteins, leading to the activation of mTORC1, which in turn promotes anabolic processes such as protein synthesis and inhibits catabolic processes like autophagy .
Comparison with Similar Compounds
Similar Compounds
L-Valine: Another branched-chain amino acid with similar metabolic pathways.
L-Isoleucine: Shares structural similarities and metabolic functions with L-leucine.
L-Lysine: An essential amino acid with distinct metabolic roles but also involved in protein synthesis
Uniqueness
L-Leucine, L-leucyl-L-leucyl-L-leucyl-L-leucyl- is unique due to its repetitive sequence of L-leucine residues, which may confer specific structural and functional properties not found in other oligopeptides. Its ability to activate the mTOR pathway makes it particularly significant in the context of muscle protein synthesis and metabolic regulation .
Properties
CAS No. |
62526-42-5 |
|---|---|
Molecular Formula |
C30H57N5O6 |
Molecular Weight |
583.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C30H57N5O6/c1-16(2)11-21(31)26(36)32-22(12-17(3)4)27(37)33-23(13-18(5)6)28(38)34-24(14-19(7)8)29(39)35-25(30(40)41)15-20(9)10/h16-25H,11-15,31H2,1-10H3,(H,32,36)(H,33,37)(H,34,38)(H,35,39)(H,40,41)/t21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
WJWLSKXFWZTKQT-KEOOTSPTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


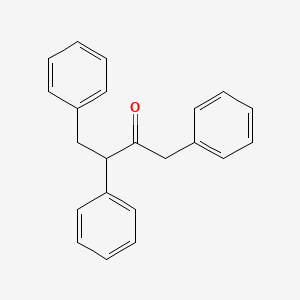
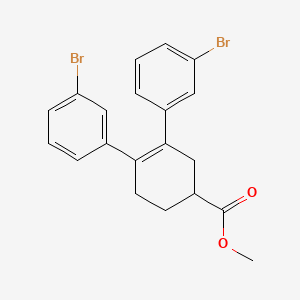
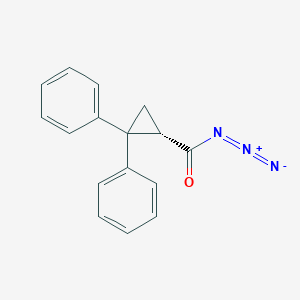
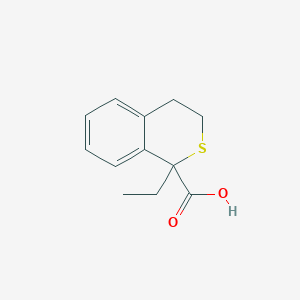



![9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL](/img/structure/B14514846.png)
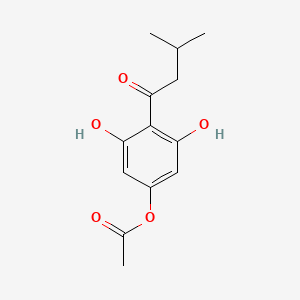

![6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14514870.png)
